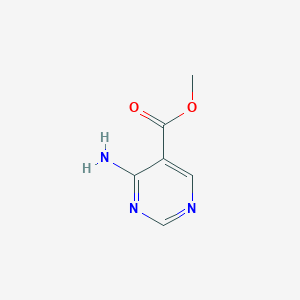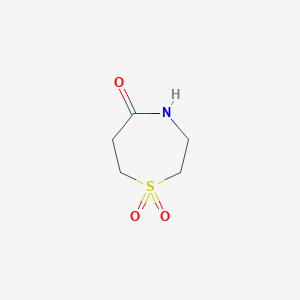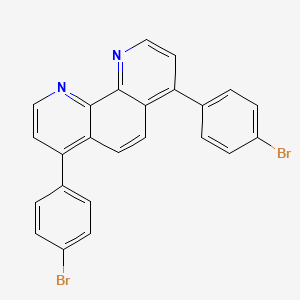
Methyl 4-aminopyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminopyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of methyl 4-aminopyrimidine-5-carboxylate includes an amino group at the 4-position and a carboxylate ester at the 5-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 4-aminopyrimidine-5-carboxylate derivatives . Another study reported the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starting from an amino ester, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the synthesis of methyl 5-iodopyridine-2-carboximidate, although not the same compound, provides insight into the reactivity of pyrimidine derivatives and their potential for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was characterized using X-ray crystallography and density functional theory (DFT) . This level of analysis can provide detailed information on the molecular geometry, electronic structure, and potential reactive sites of methyl 4-aminopyrimidine-5-carboxylate.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate shows the potential for pyrimidine derivatives to form bonds with biomolecules . The synthesis of 4-methyl-5-hydroxypyrimidine and its N-oxides, as well as their reactivities in electrophilic substitution, further illustrates the chemical versatility of pyrimidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers, indicates the potential for tautomerism in pyrimidine derivatives . The catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium demonstrates the solubility and reactivity of pyrimidine derivatives in different solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Modified 4-Aminopyridine Derivatives
Methyl 4-aminopyrimidine-5-carboxylate is involved in the synthesis of N-modified 4-aminopyridine derivatives. A study demonstrated that 3-Methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines, indicating the flexibility of introducing various amino groups at the 4-position and modifying adjacent positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Synthesis of Aminopyrimidine Series
The compound is also central in the synthesis of aminopyrimidine series, which includes potential 5-HT(1A) agonists. One study identified a compound from a high throughput screen showing moderate potency for 5-HT(1A) in binding and functional assays, indicating its use in pharmacological contexts (Dounay et al., 2009).
Construction of Pyrroles and Other Heterocycles
Methyl 4-aminopyrimidine-5-carboxylate aids in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. A study showed a simple two-step process starting from N-protected α-amino acids, leading to the synthesis of pyrroles and pyrrolidine derivatives (Grošelj et al., 2013).
Synthesis of Antimicrobial Agents
This compound is used in synthesizing potential antimicrobial agents. For example, ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate was used to produce compounds tested for antimicrobial activity against pathogenic microorganisms, highlighting its importance in medicinal chemistry (El-kerdawy et al., 1990).
One-Pot Synthesis of Pyrroles
It is also significant in the one-pot synthesis of pyrroles. A study utilized a FeCl2/Et3N binary catalytic system to synthesize methyl 4-aminopyrrole-2-carboxylates, showcasing the compound's role in creating functionalized pyrrole derivatives (Galenko et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-aminopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFEYSMPKNABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596644 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyrimidine-5-carboxylate | |
CAS RN |
714975-53-8 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does methyl 4-aminopyrimidine-5-carboxylate contribute to the formation of luminescent metal complexes?
A: Methyl 4-aminopyrimidine-5-carboxylate acts as a building block in a metal-mediated self-assembly process with isocyanides. In the presence of Palladium(II) or Platinum(II) ions, it participates in the formation of C,N-cyclometalated acyclic diaminocarbene (ADC) ligands. These ligands, when coordinated to the metal center, create complexes capable of phosphorescence. The study highlights that the luminescence observed, particularly in the solid state, arises from the triplet-state metal/metal-to-ligand charge-transfer (3MMLCT) []. This means that upon excitation, an electron transitions from an orbital primarily located on the metal to one primarily located on the ligand, and this excited state then relaxes to the ground state by emitting light. The structure of the methyl 4-aminopyrimidine-5-carboxylate derived ligand and its interaction with the metal center are crucial for enabling this phosphorescent behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)




![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
